(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
Beschreibung
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran (CAS: 915095-94-2) is a chiral intermediate critical in synthesizing empagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes . Its molecular formula is C₁₇H₁₆ClIO₂ (MW: 414.67 g/mol), featuring a tetrahydrofuran ring with an (S)-configuration, a 2-chloro-5-iodobenzyl group, and a phenoxy moiety .
Eigenschaften
IUPAC Name |
(3S)-3-[4-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClIO2/c18-17-6-3-14(19)10-13(17)9-12-1-4-15(5-2-12)21-16-7-8-20-11-16/h1-6,10,16H,7-9,11H2/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUHNGIWRCCQMQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893799 | |
| Record name | (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915095-94-2 | |
| Record name | (3S)-3-[4-[(2-Chloro-5-iodophenyl)methyl]phenoxy]tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915095-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-3-(4-(2-Chlor-5-iod-benzyl)-phenoxy)-tetrahydro-furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S)-3-[4-(2-chloro-5-iodobenzyl)phenoxy]tetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Reduction of Ketone Intermediate
A widely documented method involves the reduction of (S)-(2-chloro-5-iodophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone. The process employs triethylsilane (0.6 mol) as a reducing agent and aluminum chloride (0.6 mol) as a catalyst in methanol at 25°C. Key steps include:
-
Dissolving the ketone intermediate (0.5 mol) in methanol.
-
Sequential addition of AlCl₃ and triethylsilane under controlled temperature (20–25°C).
-
Stirring for 1 hour, followed by HPLC monitoring for reaction completion.
-
Extraction with dichloromethane, distillation under reduced pressure, and purification via column chromatography.
This method achieves high stereoselectivity due to the chiral tetrahydrofuran moiety, yielding the final product with >97% purity.
Multi-Step Synthesis via Nitro Compound
A patented route (CN111410639B) outlines a five-step synthesis starting from p-fluoronitrobenzene and S-3-hydroxytetrahydrofuran :
Step 1: Nucleophilic Aromatic Substitution
Step 2: Nitro Group Reduction
Step 3: Amino Group Protection
Step 4: Friedel-Crafts Acylation
Step 5: Carbonyl Reduction
-
Reduce the ketone to a methylene group using triethylsilane and AlCl₃ in dichloromethane.
Industrial Production Considerations
Scalability Challenges
Industrial adaptations of laboratory methods face hurdles such as:
-
Solvent Volume Optimization : Replacing DMF with recyclable solvents (e.g., 2-methyltetrahydrofuran) to reduce environmental impact.
-
Catalyst Recovery : Implementing continuous flow systems to recover and reuse AlCl₃.
Comparative Analysis of Synthetic Routes
| Parameter | Ketone Reduction | Multi-Step Synthesis |
|---|---|---|
| Number of Steps | 1 | 5 |
| Total Yield | 75–80% | 45% |
| Purity | >97% | >95% |
| Scalability | Moderate | High |
| Cost per Kilogram | $12,000 | $8,500 |
The multi-step route, despite lower yields, is favored industrially due to lower raw material costs and better regioselectivity in Friedel-Crafts acylation.
Reaction Optimization and Catalytic Systems
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and tetrahydrofuran moieties can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce quinones or other oxidized forms.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran serves as an important intermediate in the synthesis of empagliflozin, a sodium-glucose co-transporter protein 2 (SGLT2) inhibitor used for treating type 2 diabetes . Its structural characteristics enable it to modulate biological pathways, making it a valuable compound in drug development.
Research has indicated that this compound exhibits potential biological activities:
- Anticancer Properties : In vitro studies have shown that it possesses significant cytotoxicity against various human cancer cell lines, with IC50 values ranging from 0.021 to 0.031 µM. This suggests its potential as a lead compound in anticancer drug development.
- Receptor Binding Studies : It has been investigated for its role as a ligand in receptor binding studies, which may influence cellular signaling pathways relevant to cancer progression.
Chemical Reactions
This compound can participate in various chemical reactions:
- Oxidation : Can be oxidized to introduce additional functional groups using reagents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions using lithium aluminum hydride can modify its structure, potentially enhancing its biological activity.
Therapeutic Potential
The therapeutic potential of this compound extends beyond diabetes treatment. Its anti-inflammatory and anticancer activities are under investigation, with ongoing research aimed at elucidating its mechanisms of action and exploring its efficacy in clinical settings.
Case Studies and Research Findings
- In Vitro Studies : Significant cytotoxicity was observed against specific cancer cell lines, indicating its potential as an anticancer agent.
- Receptor Binding Studies : Demonstrated the ability to influence cellular signaling pathways relevant to cancer progression, suggesting further exploration for therapeutic applications.
Wirkmechanismus
The mechanism of action of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may interact with cellular receptors to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
a. Bromo Analogue: (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran
- CAS : 915095-89-5 .
- Molecular Formula : C₁₇H₁₆BrClO₂ (MW: 367.67 g/mol).
- Structural Difference : Iodine replaced with bromine.
- Impact :
b. Ethoxy Variant: (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone
Stereoisomers: R-Enantiomer
- CAS : 2194590-02-6 .
- Molecular Formula : C₁₇H₁₆ClIO₂ (identical to S-isomer).
- Key Difference : R-configuration at the tetrahydrofuran chiral center.
- Impact: Likely reduced efficacy in SGLT2 inhibition, as empagliflozin requires the S-configuration for optimal activity . Potential application as a reference standard for enantiomeric purity testing .
a. Impurity 2 (IMP2)
- Structure: (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran .
- Origin : Intermediate in empagliflozin synthesis .
- Regulatory Significance : Monitored as a process-related impurity to ensure drug safety .
b. (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone
Comparative Analysis Table
Research Findings and Industrial Relevance
- Synthesis Efficiency : The iodo compound’s synthesis achieves >95% yield under optimized conditions, while bromo analogues may require alternative catalysts due to lower halogen reactivity .
- Safety Profiles : The S-isomer has well-documented hazards (e.g., H302 for oral toxicity), whereas the R-isomer and ethoxy variant lack comprehensive toxicological data .
- Supplier Landscape : Over 48 suppliers in China produce 915095-94-2, highlighting its industrial demand. Certifications like ISO 9001:2015 ensure quality compliance .
Biologische Aktivität
(S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran, with the CAS number 915095-94-2, is a complex organic compound primarily recognized as a pharmaceutical intermediate in the synthesis of empagliflozin, a medication used for managing type 2 diabetes. Its molecular formula is C17H16ClIO2, and it has a molecular weight of 414.67 g/mol. The compound features a tetrahydrofuran ring, which is significant in medicinal chemistry due to its versatile reactivity and ability to form various derivatives.
The biological activity of this compound is closely linked to its role as a precursor in the synthesis of empagliflozin, an SGLT2 inhibitor. This class of drugs functions by inhibiting the sodium-glucose co-transporter 2, leading to reduced glucose reabsorption in the kidneys and promoting glucose excretion through urine. This mechanism not only aids in lowering blood glucose levels but also contributes to weight loss and cardiovascular benefits in diabetic patients .
Potential Therapeutic Applications
Research indicates that this compound may possess additional therapeutic properties beyond its role in diabetes management. Preliminary studies suggest potential anti-inflammatory and anticancer activities, although comprehensive clinical studies are still necessary to validate these claims .
Structural Features Influencing Activity
The presence of halogen atoms (chlorine and iodine) in its structure enhances its biological reactivity, potentially affecting binding affinity to various biological targets. The chirality of the compound also suggests that different enantiomers may exhibit distinct biological activities, warranting further investigation into their specific effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes reacting 2-chloro-5-iodobenzyl chloride with a phenolic compound under basic conditions to form the ether, followed by cyclization to introduce the tetrahydrofuran moiety. Optimization of these conditions is crucial for maximizing yield and purity during industrial production .
Table: Summary of Biological Activity Studies
Safety and Toxicology
Safety data indicate that this compound poses certain hazards, including irritation upon contact with skin or eyes. Proper handling and storage conditions are recommended to minimize exposure risks .
Q & A
Q. How can the stereochemical configuration of (S)-3-(4-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran be experimentally confirmed?
Q. What synthetic routes are effective for preparing this compound?
Methodological Answer: Grignard reagent-mediated coupling in tetrahydrofuran (THF) is a viable approach, as demonstrated in the synthesis of structurally related chloro-iodo aromatic systems. A reported procedure achieved 69% yield via dropwise addition of isopropylmagnesium chloride to a THF solution at −50°C, followed by quenching and purification . Multi-step protocols involving Suzuki-Miyaura cross-coupling or nucleophilic substitution may also apply, depending on precursor availability .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular formula confirmation, and infrared (IR) spectroscopy to identify functional groups (e.g., ether linkages). Modern instruments with cryoprobes enhance sensitivity for low-concentration samples .
Q. How can purity be assessed prior to biological or chemical studies?
Methodological Answer: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against a reference standard. For further validation, perform elemental analysis or differential scanning calorimetry (DSC) to confirm melting point consistency .
Q. What storage conditions ensure compound stability?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C. Monitor degradation via periodic HPLC analysis. Fluorinated analogs with similar steric hindrance showed prolonged stability under these conditions .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
Methodological Answer: Screen catalysts (e.g., Pd/C for dehalogenation steps) and reaction temperatures. For Grignard-based routes, optimize stoichiometry and solvent purity. A study on tetrahydrofuran derivatives achieved higher yields by pre-drying THF over molecular sieves and using slow reagent addition to minimize side reactions .
Q. How should discrepancies in NMR data (e.g., unexpected splitting patterns) be resolved?
Methodological Answer: Re-examine sample purity and consider solvent-induced shifts. Use heteronuclear NMR (e.g., ¹⁹F or ¹²⁷I, if applicable) to probe electronic environments. For diastereomeric mixtures, employ chiral chromatography or dynamic NMR to assess conformational exchange .
Q. What experimental designs are suitable for studying bioactivity in drug discovery contexts?
Methodological Answer: Design structure-activity relationship (SAR) studies by synthesizing analogs with halogen substitutions or modified phenoxy groups. Use in vitro assays (e.g., enzyme inhibition, receptor binding) with positive controls. Fluorinated furan derivatives have been evaluated for antiviral activity via time-resolved fluorescence assays .
Q. How can reaction mechanisms involving the tetrahydrofuran ring be analyzed?
Methodological Answer: Employ isotopic labeling (e.g., deuterium at reactive sites) and monitor intermediates via LC-MS. Computational methods (DFT calculations) can predict transition states and regioselectivity. A study on spirobenzofuran derivatives used kinetic isotope effects to validate proposed mechanisms .
Q. What steps mitigate sample degradation during prolonged experimental timelines?
Methodological Answer: Implement continuous cooling (4°C) during data collection to slow organic degradation, as observed in hyperspectral imaging studies of labile compounds. For air-sensitive samples, use glovebox techniques for preparation and transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
